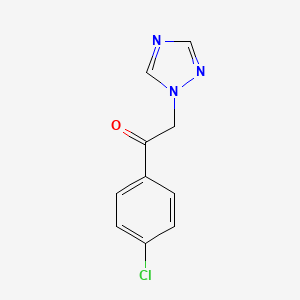

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGXDQYBMSMZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352014 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58905-19-4 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This molecule is a pivotal intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of advanced antifungal agents. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven methodologies. We delve into the compound's physicochemical properties, offer detailed, step-by-step protocols for its synthesis and purification, and outline the analytical techniques required for its structural verification. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying chemical principles.

Introduction

The Central Role of Azoles in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including well-established antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] Prominent drugs such as fluconazole and voriconazole feature this heterocyclic core, highlighting its importance in the development of effective therapeutic agents.[2]

Significance of this compound

This compound serves as a critical building block, particularly in the synthesis of azole-based antifungal drugs.[2] Its structure combines the essential 1,2,4-triazole moiety with a halogenated phenyl group, a common feature in many active pharmaceutical ingredients for modulating pharmacokinetic properties. The ketone functional group is a key handle for further chemical transformations, most notably reduction to a secondary alcohol, which is a core step in constructing the side chains of complex antifungal agents.[3] Understanding the synthesis and properties of this intermediate is therefore fundamental for researchers working on novel azole antifungals.

Chemical and Physical Properties

Compound Identification

While this compound is a well-established synthetic intermediate, a dedicated CAS number is not widely cited in major chemical databases. Its identity is primarily confirmed through its systematic name and structural data.

| Parameter | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | - |

| Molecular Formula | C₁₀H₈ClN₃O | - |

| Molecular Weight | 221.64 g/mol | - |

| CAS Number | Not widely available | - |

Physical Properties

Specific experimental data for the title compound is sparse in the literature. However, properties can be reliably inferred from its close structural analog, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2]

| Parameter | Anticipated Value | Rationale / Comments |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of related azole ketones.[2] |

| Melting Point | Approx. 125-135 °C | The fluoro-analog melts at 124-127 °C (397-400 K). The chloro-analog is expected to have a slightly higher melting point due to increased molecular weight and polarizability.[2] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Chloroform, Ethyl Acetate); sparingly soluble in alcohols; insoluble in water. | Typical solubility profile for moderately polar organic compounds. |

Anticipated Spectroscopic Data

Structural confirmation relies on standard spectroscopic methods. The following data are predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | ~ 8.5 ppm (s, 1H): Proton on the triazole ring (C5-H). **~ 8.0 ppm (s, 1H) : Proton on the triazole ring (C3-H). **~ 7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. **~ 7.5 ppm (d, 2H) : Aromatic protons meta to the carbonyl group. **~ 5.5 ppm (s, 2H) : Methylene protons (CH₂) adjacent to the carbonyl and triazole moieties. |

| ¹³C NMR | ~ 190 ppm : Carbonyl carbon (C=O). ~ 150 ppm : Triazole carbon (C3). ~ 145 ppm : Triazole carbon (C5). ~ 140 ppm : Aromatic quaternary carbon attached to chlorine. ~ 134 ppm : Aromatic quaternary carbon attached to the carbonyl group. ~ 130 ppm : Aromatic CH carbons ortho to the carbonyl. ~ 129 ppm : Aromatic CH carbons meta to the carbonyl. ~ 55 ppm : Methylene carbon (CH₂). |

| FT-IR (cm⁻¹) | ~ 3100 cm⁻¹ : Aromatic C-H stretch. ~ 1700 cm⁻¹ : Strong carbonyl (C=O) stretch. ~ 1600, 1490 cm⁻¹ : Aromatic C=C stretches. ~ 1280 cm⁻¹ : C-N stretch. ~ 1100 cm⁻¹ : C-Cl stretch. |

| Mass Spec (EI) | m/z 221/223 : Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for chlorine. m/z 153/155 : Fragment corresponding to [Cl-C₆H₄-CO-CH₂]⁺. m/z 139/141 : Fragment corresponding to the chlorobenzoyl cation [Cl-C₆H₄-CO]⁺. |

Synthesis and Mechanism

The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is most efficiently achieved via a two-step process starting from commercially available 4'-chloroacetophenone. The core transformation is a nucleophilic substitution reaction.

Synthetic Workflow Overview

The logical pathway involves the activation of the α-carbon of 4'-chloroacetophenone via halogenation, followed by displacement of the halide by the nucleophilic 1,2,4-triazole.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a highly analogous procedure for a similar substrate, ensuring robustness and reproducibility.[2]

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Intermediate)

-

Rationale: This step introduces a good leaving group (bromide) at the α-position to the carbonyl, activating the molecule for the subsequent nucleophilic attack by the triazole. Acetic acid is a common solvent that can tolerate the acidic HBr byproduct.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-chloroacetophenone (15.4 g, 0.1 mol) in glacial acetic acid (60 mL).

-

Bromination: Warm the solution to 50-60 °C. Cautiously add bromine (5.1 mL, 0.1 mol) dropwise via an addition funnel over 30 minutes. The red color of the bromine should dissipate as it reacts.

-

Reaction: After the addition is complete, stir the mixture at 60 °C for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and slowly pour it into 400 mL of ice-cold water with vigorous stirring.

-

Isolation: The crude 2-bromo-1-(4-chlorophenyl)ethanone will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product. Recrystallization from ethanol will yield the pure intermediate as a crystalline solid.

Step 2: Synthesis of this compound (Final Product)

-

Rationale: This is a classic Sₙ2 reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the 1H-1,2,4-triazole, forming the highly nucleophilic triazolide anion. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solvates the cation without interfering with the nucleophile.

-

Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous DMF (50 mL).

-

Triazole Addition: In a separate flask, dissolve 1H-1,2,4-triazole (7.6 g, 110 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

-

Ketone Addition: Dissolve the 2-bromo-1-(4-chlorophenyl)ethanone (23.3 g, 100 mmol) from Step 1 in anhydrous DMF (40 mL). Add this solution dropwise to the triazolide anion suspension at 0 °C.

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Carefully quench the reaction by pouring it into 500 mL of ice-cold water. A solid product should precipitate.

-

Isolation & Purification: Collect the crude solid by vacuum filtration and wash it with water. Recrystallize the solid from an ethanol/water mixture to afford the pure title compound.

Analytical Characterization

Verifying the structure and purity of the final product is a critical, self-validating step of the protocol.

Workflow for Structural Verification

Detailed Analytical Protocols

-

Protocol 4.2.1: Thin-Layer Chromatography (TLC)

-

Purpose: To monitor reaction progress and assess crude product purity.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A 1:1 mixture of Ethyl Acetate / Hexane is a good starting point. Adjust polarity as needed.

-

Visualization: UV light (254 nm). The starting materials and product are UV active.

-

Procedure: Spot the starting material, the reaction mixture, and a co-spot on the plate. The disappearance of the starting material spot and the appearance of a new, single product spot (with a different Rf value) indicates reaction completion and purity.

-

-

Protocol 4.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Unambiguous structural confirmation.

-

Sample Prep: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected signals as outlined in Table 2.3. Key indicators of success are the disappearance of the α-proton signal from the bromo-intermediate (~4.4 ppm) and the appearance of the characteristic methylene singlet (~5.5 ppm) and the two distinct triazole proton singlets.

-

-

Protocol 4.2.3: Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analysis: Look for the molecular ion peak (M⁺ or [M+H]⁺) at m/z 221.6 (or 222.6 for ESI). The presence of the chlorine isotope peak at M+2 (m/z 223.6) in an approximate 3:1 ratio with the M peak is a definitive confirmation of the presence of one chlorine atom.

-

Reactivity and Applications

The primary utility of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone lies in the reactivity of its ketone functional group.

-

Reduction to Alcohol: The carbonyl can be readily reduced using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. This alcohol is a direct precursor to more complex antifungal agents.[3]

-

Further Derivatization: The alcohol intermediate can be further functionalized, for example, by etherification or esterification, to build the elaborate side chains characteristic of many modern azole drugs.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of medicinally important molecules. Its synthesis via α-halogenation of 4'-chloroacetophenone followed by nucleophilic substitution with 1,2,4-triazole is a robust and scalable process. This guide provides the necessary technical details and scientific rationale for its preparation, purification, and comprehensive characterization, empowering researchers to confidently utilize this versatile intermediate in their drug discovery and development programs.

References

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Trotsko, N., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(4), M1509. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S13. 1H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone. Retrieved from [Link]

-

Yuan, M., Tao, K., & Gu, F. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. Retrieved from [Link]

-

Doğan, İ. S., et al. (2015). Synthesis of some novel 1-(4-chlorophenyl)-2-(1H-triazole-1-yl)ethanol ester derivative compounds as Potential biological active compounds. Conference: 11th İnternational Symposium on Pharmaceutical Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[4][5]triazol-1-yl-pentan-3-one. Retrieved from [Link]

-

MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-(4-CL-PH)-2-((5-(3-CHLOROPHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Definitive Guide to the Structure Elucidation of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone: A Methodological Deep Dive for Drug Development Professionals

This in-depth technical guide provides a comprehensive walkthrough of the synthesis and detailed structure elucidation of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible approach to its characterization.

Introduction: The Significance of Azole-Containing Heterocycles

Heterocyclic compounds containing azole moieties, particularly 1,2,4-triazole, are foundational scaffolds in the development of a wide array of therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation in numerous antifungal, antiviral, and anticancer drugs. The title compound, this compound, serves as a key intermediate in the synthesis of more complex pharmaceutical agents, making its unambiguous structural verification a critical step in the drug discovery and development pipeline. This guide will meticulously detail the synthetic pathway and the multi-faceted spectroscopic approach required for its complete and confident structure elucidation.

Part 1: Synthesis of this compound

The synthesis of the target compound is typically achieved through a nucleophilic substitution reaction between an α-haloketone and 1,2,4-triazole. The most common and effective precursor is 2-bromo-1-(4-chlorophenyl)ethanone.

Synthetic Pathway

The overall synthetic scheme is a two-step process starting from the commercially available 4'-chloroacetophenone.

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

This protocol is adapted from established procedures for the α-bromination of ketones.[1]

-

To a solution of 4'-chloroacetophenone (10.0 g, 64.7 mmol) in 100 mL of glacial acetic acid, add bromine (3.3 mL, 64.7 mmol) dropwise with stirring at room temperature.

-

After the addition is complete, continue stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield pure 2-bromo-1-(4-chlorophenyl)ethanone as a white crystalline solid.

Step 2: Synthesis of this compound

This procedure is a nucleophilic substitution reaction.[2][3]

-

In a round-bottom flask, suspend 1,2,4-triazole (4.47 g, 64.7 mmol) and potassium carbonate (10.7 g, 77.6 mmol) in 100 mL of anhydrous dimethylformamide (DMF).

-

To this suspension, add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (15.1 g, 64.7 mmol) in 50 mL of DMF dropwise at room temperature with vigorous stirring.

-

After the addition, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a crystalline solid.

Part 2: Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.

Workflow for Structure Elucidation

Caption: A systematic workflow for structure elucidation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | H-5 (Triazole) |

| ~8.00 | s | 1H | H-3 (Triazole) |

| ~7.95 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to C=O) |

| ~7.50 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to C=O) |

| ~5.50 | s | 2H | -CH₂- |

-

Rationale: The two protons on the triazole ring are expected to appear as distinct singlets at downfield chemical shifts due to the electron-withdrawing nature of the nitrogen atoms. The aromatic protons of the 4-chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The methylene protons adjacent to the carbonyl and triazole groups will be a singlet due to the absence of adjacent protons.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~152 | C-5 (Triazole) |

| ~145 | C-3 (Triazole) |

| ~140 | C-Cl (Aromatic) |

| ~133 | C-H (Aromatic, ortho to C=O) |

| ~130 | C (Aromatic, ipso to C=O) |

| ~129 | C-H (Aromatic, meta to C=O) |

| ~55 | -CH₂- |

-

Rationale: The carbonyl carbon is expected to be the most downfield signal. The carbons of the triazole ring will also be in the downfield region. The aromatic carbons will appear in their characteristic region, with the carbon bearing the chlorine atom being significantly affected. The methylene carbon will be the most upfield signal in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (C₁₀H₈ClN₃O). Key fragmentation pathways would likely involve:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141 due to chlorine isotopes). This is often a prominent peak in the mass spectra of such ketones.[4]

-

Loss of the Triazole Moiety: Fragmentation involving the loss of the triazole ring or parts of it.

-

McConnell-McLafferty Rearrangement is not expected as there are no gamma-hydrogens.

Caption: Predicted major fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | C-H (Aromatic & Triazole) | Stretching |

| ~1700 | C=O (Ketone) | Stretching |

| ~1600, 1480 | C=C (Aromatic) | Stretching |

| ~1550-1450 | C=N (Triazole) | Stretching |

| ~1100-1000 | C-Cl | Stretching |

-

Rationale: The most prominent peak will be the strong absorption band for the carbonyl group. The C-H stretching vibrations of the aromatic and triazole rings will appear above 3000 cm⁻¹. The characteristic in-plane and out-of-plane bending vibrations of the substituted benzene ring will also be observable in the fingerprint region.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected Absorption Maxima (λ_max)

The UV-Vis spectrum in a polar solvent like ethanol is expected to show absorption bands corresponding to:

-

π → π* transitions: These are typically intense absorptions arising from the aromatic and triazole rings. For substituted acetophenones, these bands are usually observed in the range of 240-280 nm.[6][7]

-

n → π* transitions: A weaker absorption band at a longer wavelength (around 300-320 nm) may be observed, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

The presence of the chlorine substituent on the phenyl ring is expected to cause a slight bathochromic (red) shift compared to the unsubstituted acetophenone.

Part 3: Data Integration and Structure Confirmation

The final and most critical step is the integration of all spectroscopic data to build a cohesive and undeniable confirmation of the structure of this compound. The ¹H and ¹³C NMR data provide the core framework of the molecule. The mass spectrum confirms the molecular weight and provides key fragmentation information that corroborates the proposed structure. The FTIR spectrum confirms the presence of the key functional groups, and the UV-Vis spectrum provides information about the electronic system. When all of this data is in agreement, the structure can be considered elucidated with a high degree of confidence.

Conclusion

This guide has provided a comprehensive and scientifically grounded approach to the synthesis and structure elucidation of this compound. By following the detailed experimental protocols and understanding the rationale behind the interpretation of the spectroscopic data, researchers and drug development professionals can confidently prepare and characterize this important chemical intermediate. The principles and methodologies outlined herein are not only applicable to this specific molecule but can also be adapted for the structural analysis of a wide range of related heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

-

Trotsko, N.; Dudko, W.; Sadowski, J.; Sieniawska, E.; Gzella, A. K.; Wujec, M. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank2023 , 2023, M1520. [Link]

-

Cebeci, Y. U.; Karaoğlu, Ş. A. Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate2016 . [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

-

SpectraBase. Ethanone, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, O-[2-(4-chlorophenoxy)ethyl]oxime, monohydrochloride, (Z)-. [Link]

-

Yuan, L., Tao, Z., Chen, Z., & Wang, H. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3170. [Link]

-

ISRES Publishing. A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research2018 . [Link]

-

Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

PubChemLite. 1-(4-chlorophenyl)-2-(triazol-2-yl)ethanone oxime. [Link]

-

SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. ethanone, 1-(4-chlorophenyl)-2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][8][9][10]triazolo[1,5-c]quinazolin-5-yl]thio]- - Optional[1H NMR] - Spectrum. [Link]

-

Research Journal of Pharmacy and Technology. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. [Link]

-

Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35. [Link]

-

Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. [Link]

-

Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, 8(4), 1338-1339. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl-)-substituted-amide Derivatives. Molecules, 27(16), 5293. [Link]

-

Clark, J. (2022). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Gasparyan, M. K., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

-

SpectraBase. Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)- - Optional[13C NMR]. [Link]

-

SpectraBase. Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. [Link]

-

PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

- Google Patents. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

-

SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

Agova, N., Iliev, I., & Georgieva, S. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 9(2), 24-29. [Link]

-

ResearchGate. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. [Link]

-

Marini, F., et al. (2023). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. Molecules, 28(21), 7430. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 6. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 7. researchgate.net [researchgate.net]

- 8. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, also known as α-(1H-1,2,4-triazol-1-yl)-4'-chloroacetophenone, is a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a chloro-substituted phenyl ring linked to a triazole moiety via an ethanone bridge, positions it as a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of antifungal and anticonvulsant agents.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on the underlying scientific principles and experimental best practices. While a specific CAS number for this compound is not readily found in major databases, this guide draws upon established synthetic methodologies and data from closely related analogs to provide a robust technical resource.

Chemical Identity and Properties

While a dedicated CAS registry number for this compound is not prominently available, its molecular structure and properties can be inferred from its constituent parts and comparison with analogous compounds.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| Molecular Formula | C₁₀H₈ClN₃O | Based on structural components |

| Molecular Weight | 221.64 g/mol | Calculated from atomic weights |

| Appearance | Cream-colored to yellow solid | Based on reported synthesis of the analogous compound.[3] |

| Melting Point | 148-150 °C | As reported for α-1,2,4-triazol-1-yl-p-chloroacetophenone.[3] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetonitrile, DMF) | Inferred from synthesis protocols.[1][3] |

Core Synthesis Pathway: Nucleophilic Substitution

The most direct and widely employed method for the synthesis of this compound is through the nucleophilic substitution of a suitable α-haloketone with 1,2,4-triazole. This reaction leverages the nucleophilicity of the triazole ring and the electrophilicity of the carbon adjacent to the carbonyl group in the halo-acetophenone precursor.

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism. The lone pair of electrons on a nitrogen atom of the 1,2,4-triazole ring acts as a nucleophile, attacking the electrophilic α-carbon of the 2-bromo-1-(4-chlorophenyl)ethanone. This results in the displacement of the bromide leaving group and the formation of the desired product. The presence of a mild base, such as triethylamine, is crucial to neutralize the hydrobromic acid byproduct, thereby driving the reaction to completion.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of α-1,2,4-triazol-1-yl-p-chloroacetophenone.[3]

Materials:

-

2-Bromo-1-(4-chlorophenyl)ethanone (α-bromo-p-chloroacetophenone)

-

1,2,4-Triazole

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Ethanol

-

Petroleum ether (60-80 °C)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (e.g., 4.64 g) in acetonitrile (e.g., 50 ml).

-

To this solution, add 1,2,4-triazole (e.g., 1.4 g), followed by the dropwise addition of triethylamine (e.g., 2 g) while maintaining the temperature at room temperature.

-

Stir the reaction mixture at room temperature for approximately two hours.

-

After the initial stirring period, heat the mixture to reflux for one hour to ensure the reaction goes to completion.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water to precipitate the crude product.

-

Filter the yellow solid, wash thoroughly with water, and allow it to dry.

-

For purification, recrystallize the crude product from a mixture of ethanol and petroleum ether (60-80 °C) to yield cream-colored plates of this compound.[3]

Characterization and Analytical Methods

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the chlorophenyl ring, the methylene bridge, and the triazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methylene carbon, and triazole carbons. |

| FT-IR | Characteristic absorption bands for the carbonyl group (C=O), aromatic C-H, and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| HPLC | A single major peak indicating the purity of the compound. |

Applications in Drug Development

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. This is exemplified by drugs like fluconazole, which contains a bis-triazole moiety. The title compound serves as a crucial building block for synthesizing analogs of such antifungal drugs.[1] The general structure of many azole antifungals involves the triazole nitrogen binding to the heme iron of cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.

Caption: Role as a key intermediate in drug discovery.

Furthermore, the triazole nucleus is a common feature in various other therapeutic agents, including anticonvulsants. The structural framework of this compound allows for diverse chemical modifications to explore its potential in these areas.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its straightforward synthesis via nucleophilic substitution makes it an accessible intermediate for research and development. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new and effective therapeutics.

References

-

Synthesis of α-1,2,4-triazol-1-yl-p-chloroacetophenone. PrepChem.com. [Link]

-

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. National Institutes of Health. [Link]

-

Synthesis and crystal structure of α-(1,2,4-triazol-1H-yl)-ρ- chloro acetophenone, [ClC6H4COCH2(C 2H2N3)]. ResearchGate. [Link]

- CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.

Sources

A Technical Guide to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone: Synthesis, Properties, and Pharmacological Potential

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone, a heterocyclic ketone belonging to the pharmacologically significant azole class. While this specific molecule is a key intermediate and analog within extensively studied chemical families, this document synthesizes available data on its synthesis, physicochemical properties, and validated mechanisms of action. The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry, imparting potent antifungal and anticonvulsant activities. This guide details the established mechanism of action for triazole antifungals—inhibition of lanosterol 14α-demethylase—and the probable anticonvulsant pathways involving modulation of neuronal ion channels. Included are detailed, field-proven protocols for its synthesis via nucleophilic substitution and for its biological evaluation using standard in vitro antifungal susceptibility testing. This document serves as a foundational resource for researchers engaged in the exploration and application of novel triazole derivatives in drug discovery.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged five-membered heterocyclic structure that forms the backbone of numerous therapeutic agents.[1] Its unique electronic properties and ability to coordinate with metallic ions in enzyme active sites have made it a highly successful pharmacophore. Clinically established drugs such as fluconazole (antifungal), anastrozole (anticancer), and alprazolam (anxiolytic) feature this core moiety, highlighting its versatility and importance in drug design.

The compound this compound is a member of the (arylalkyl)azole class. This structural motif, which combines an aromatic ring with the triazole core via a flexible ethanone linker, is particularly prominent in the development of agents targeting fungal pathogens and neurological disorders.[2] The 4-chlorophenyl substitution is a common feature in bioactive molecules, often enhancing potency and modulating pharmacokinetic properties. This guide elucidates the scientific underpinnings of this compound, providing the technical basis for its synthesis and investigation.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The molecular formula and weight are calculated based on its constituent atoms. Properties such as physical state are inferred from closely related analogs like 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which is a white powder.[3]

| Property | Value | Source |

| IUPAC Name | 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | N/A |

| Molecular Formula | C₁₀H₈ClN₃O | Calculated |

| Molecular Weight | 221.65 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Physical State | White to off-white solid (Predicted) | Inferred from analogs[3] |

| Core Moieties | 4-Chlorophenyl, Ethanone, 1H-1,2,4-triazole | Structural Analysis |

Synthesis and Mechanistic Rationale

The synthesis of this compound is reliably achieved through a nucleophilic substitution reaction. This well-established method is used for many N-alkylated triazoles and provides a high yield of the target compound.[4][5]

Reaction Principle

The synthesis involves the N-alkylation of the 1,2,4-triazole ring with an α-haloketone. Specifically, the acidic proton on the triazole nitrogen is removed by a base, creating a potent triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 2-chloro-1-(4-chlorophenyl)ethanone, displacing the chloride leaving group.

Detailed Synthesis Protocol

Reagents:

-

2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq)

-

1,2,4-triazole (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Hydroxide (KOH)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Preparation of the Nucleophile: Suspend 1,2,4-triazole in anhydrous DMF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature is critical to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction Incubation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium triazolide salt.[5]

-

Addition of Electrophile: Dissolve 2-chloro-1-(4-chlorophenyl)ethanone in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Quench the reaction by carefully pouring the mixture into ice-water. This will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Pharmacological Profile and Mechanisms of Action

Derivatives of 1,2,4-triazole are well-documented to exhibit potent biological activities, primarily as antifungal and anticonvulsant agents.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity and integrity, analogous to cholesterol in mammalian cells.

Mechanism:

-

Binding: The nitrogen atom (at position 4) of the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[7]

-

Inhibition: This coordination competitively inhibits the enzyme, preventing the demethylation of lanosterol, the precursor to ergosterol.[8]

-

Consequences: The inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disrupts membrane structure and function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.[6]

Anticonvulsant Activity: Modulation of Neuronal Excitability

Many (arylalkyl)azole derivatives have demonstrated significant anticonvulsant effects in preclinical models.[2][9] While the precise mechanism for this specific compound is not elucidated, the activity of this class is generally attributed to the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.[10]

-

Voltage-Gated Sodium Channel Blockade: A primary mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels.[11] By stabilizing the inactive state of these channels, the drugs limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity.

-

Enhancement of GABAergic Neurotransmission: Another common mechanism involves enhancing the effects of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This can be achieved by acting as a positive allosteric modulator at the GABA-A receptor, which increases chloride ion influx and hyperpolarizes the neuron, making it less likely to fire an action potential.[10]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To quantify the antifungal activity of this compound, a standardized broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a fungal pathogen (e.g., Candida albicans).

Materials:

-

Test compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

-

Fungal isolate (e.g., Candida albicans ATCC 90028).

-

RPMI-1640 medium with L-glutamine, buffered with MOPS.

-

Sterile, 96-well flat-bottom microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

-

Drug Dilution Series: Perform a serial two-fold dilution of the test compound stock solution in the 96-well plate using RPMI-1640 medium. This typically creates a concentration range from 64 µg/mL down to 0.125 µg/mL.

-

Self-Validation Control: Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only, no inoculum).

-

-

Inoculation: Add 100 µL of the final fungal inoculum to each well containing the drug dilutions and to the positive control well. Add 100 µL of sterile medium to the negative control well.

-

Incubation: Cover the plate and incubate at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density (OD) at 490 nm with a microplate reader.

-

Trustworthiness Principle: The experiment is considered valid only if the positive control shows robust growth and the negative control shows no growth.

-

Conclusion

This compound represents a molecule of significant interest for drug development professionals, grounded in the proven success of the 1,2,4-triazole scaffold. Its synthesis is straightforward, and its biological activities can be confidently predicted based on extensive research into analogous compounds. The well-understood mechanisms of action, particularly the potent inhibition of fungal ergosterol biosynthesis, provide a solid foundation for its further investigation as a potential antifungal agent. Similarly, its structural similarity to known anticonvulsants warrants exploration of its effects on neuronal excitability. The protocols and data synthesized in this guide offer a robust starting point for researchers aiming to leverage the therapeutic potential of this chemical class.

References

-

Title: Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]

-

Title: Emerging Applications of Triazole Antifungal Drugs. Source: MDPI (Multidisciplinary Digital Publishing Institute). URL: [Link]

-

Title: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Source: MDPI (Multidisciplinary Digital Publishing Institute). URL: [Link]

-

Title: Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Source: PubMed. URL: [Link]

-

Title: Inhibition of lanosterol 14 alpha-demethylase: Molecular modeling study of triazole derivatives acting against the phytopathogen Botrytis cinerea. Source: CONICET Digital Repository. URL: [Link]

-

Title: Lanosterol 14 alpha-demethylase – Knowledge and References. Source: Taylor & Francis Online. URL: [Link]

-

Title: Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Source: Cheméo. URL: [Link]

-

Title: 1-(4-chlorophenyl)-2-(triazol-2-yl)ethanone oxime. Source: PubChem. URL: [Link]

-

Title: Novel 1, 2, 4-Triazoles as Antifungal Agents. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]

-

Title: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Source: PubChem. URL: [Link]

-

Title: Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Source: National Library of Ukraine. URL: [Link]

-

Title: 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[7][8][12]triazol-1-yl-pentan-3-one. Source: PubChem. URL: [Link]

-

Title: 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}ethanone. Source: PubChem. URL: [Link]

-

Title: An insight on medicinal attributes of 1,2,4-triazoles. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]

-

Title: Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. Source: PubMed. URL: [Link]

-

Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]

-

Title: (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. Source: PubChem. URL: [Link]

-

Title: Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Source: ResearchGate. URL: [Link]

-

Title: Novel 1, 2, 4-Triazoles as Antifungal Agents. Source: ResearchGate. URL: [Link]

-

Title: Mechanisms of action of antiepileptic drugs. Source: Epilepsy Society. URL: [Link]

-

Title: Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Source: Frontiers in Chemistry. URL: [Link]

-

Title: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Source: International Union of Crystallography. URL: [Link]

-

Title: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Source: PubChem. URL: [Link]

-

Title: 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Source: PubChem. URL: [Link]

- Title: Synthesizing process of 1H-1,2,4-triazole.

-

Title: 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Source: National Institutes of Health (NIH), PubMed Central. URL: [Link]

-

Title: Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Source: Medscape. URL: [Link]

-

Title: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Source: Briti Scientific. URL: [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. britiscientific.com [britiscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 11. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the postulated mechanism of action for the compound 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. Based on its structural features, particularly the presence of a 1,2,4-triazole ring linked to a substituted phenyl group, the compound is classified as an azole-class antifungal agent. The core mechanism is identified as the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11). This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to membrane instability and ultimately, the cessation of fungal growth. This guide details the molecular interactions, the downstream cellular consequences, and provides robust, field-proven experimental protocols to validate this mechanism.

Introduction and Compound Classification

This compound belongs to a well-established class of nitrogen-containing heterocyclic compounds known as azoles. The 1,2,4-triazole moiety is a critical pharmacophore that defines its predicted biological activity.[1] Azole compounds are mainstays in the treatment of fungal infections, and their mechanism of action is one of the most thoroughly understood in antimicrobial therapy.[2][3] The structural similarity of the title compound to clinically used triazole antifungals, such as fluconazole and itraconazole, provides a strong basis for postulating a similar mechanism of action.

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The primary target of azole antifungal agents is the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily.[3][4] This enzyme, encoded by the ERG11 gene in fungi, is essential for the biosynthesis of ergosterol.[4] Ergosterol is the predominant sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4] In mammals, the analogous enzyme is involved in cholesterol biosynthesis. However, the fungal CYP51 enzyme possesses significant structural differences from its human counterpart, allowing for the selective action of azole drugs.[5] This selectivity is a cornerstone of their therapeutic utility.

Core Mechanism of Action: A Step-by-Step Breakdown

The fungistatic (inhibiting growth) and, at higher concentrations, fungicidal (killing) effects of this compound are predicated on a precise sequence of molecular events.

Step 1: Inhibition of CYP51 The core of the mechanism is the binding of the triazole ring to the heme iron atom in the active site of the fungal CYP51 enzyme. The nitrogen atom at the 4-position of the 1,2,4-triazole ring acts as a potent ligand for the ferric (Fe³⁺) form of the heme cofactor. This coordination bond prevents the enzyme from binding its natural substrate, lanosterol, and subsequently blocks its catalytic activity.[6]

Step 2: Disruption of Ergosterol Biosynthesis CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, the compound effectively halts the ergosterol biosynthesis pathway.

Step 3: Accumulation of Toxic Sterol Intermediates The blockage of the pathway leads to two major downstream consequences. The first is the depletion of ergosterol from the fungal cell membrane. The second is the accumulation of lanosterol and other 14α-methylated sterol precursors. These precursors are incorporated into the fungal membrane in place of ergosterol, leading to a disorganized and dysfunctional membrane.

Step 4: Compromised Cell Membrane Integrity and Function The altered sterol composition of the membrane results in increased permeability, altered activity of membrane-bound enzymes, and a general loss of structural integrity. This disruption impairs essential cellular processes, including nutrient transport and cell wall synthesis, ultimately leading to the inhibition of fungal growth and replication.[4]

Caption: Postulated mechanism of action for this compound.

Experimental Validation of the Mechanism of Action

To rigorously test this postulated mechanism, a series of well-defined experiments are required. The following protocols are designed as self-validating systems to confirm each stage of the proposed mechanism.

4.1. Experiment 1: Antifungal Susceptibility Testing

Objective: To determine the in vitro antifungal activity of the compound against a panel of pathogenic fungi and establish its Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution MIC Assay [7][8]

-

Preparation of Fungal Inoculum:

-

Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

-

Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.

-

Further dilute the suspension in RPMI 1640 medium to achieve the final target inoculum concentration.

-

-

Drug Dilution Series:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should be sufficient to span the expected MIC.

-

Include a positive control (a known antifungal like fluconazole), a negative control (no drug), and a sterility control (no fungus).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. For azoles, this is typically a ≥50% reduction in turbidity (MIC-2 endpoint).[8]

-

Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Expected Data & Interpretation:

| Fungal Species | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | 0.25 | 0.5 |

| Candida glabrata | 8 | 16 |

| Aspergillus fumigatus | 1 | 2 |

| Cryptococcus neoformans | 0.5 | 1 |

This table presents hypothetical data. A low MIC value indicates high antifungal potency.

Caption: Workflow for the Broth Microdilution MIC Assay.

4.2. Experiment 2: Direct Target Engagement - CYP51 Inhibition Assay

Objective: To quantify the direct inhibitory effect of the compound on the activity of the fungal CYP51 enzyme.

Methodology: Recombinant Enzyme Inhibition Assay [9][10]

-

Reagents and Enzyme System:

-

Obtain or prepare recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR).

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare solutions of the substrate (lanosterol) and the cofactor (NADPH).

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, recombinant CYP51, and CPR.

-

Add varying concentrations of the test compound (serially diluted). Include a no-inhibitor control.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding lanosterol and NADPH to each well.

-

-

Detection and Quantification:

-

The reaction measures the conversion of lanosterol to its 14α-demethylated product.

-

After a set incubation time, stop the reaction (e.g., by adding a strong solvent).

-

Quantify the product formation using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Expected Data & Interpretation:

| Compound | CYP51 IC₅₀ (µM) |

| Test Compound | 0.05 |

| Ketoconazole (Control) | 0.02 |

This table presents hypothetical data. A low IC₅₀ value indicates potent inhibition of the target enzyme.

4.3. Experiment 3: Cellular Mechanism Verification - Ergosterol Quantification

Objective: To confirm that the compound's antifungal activity is due to the disruption of ergosterol biosynthesis within fungal cells.

Methodology: HPLC Analysis of Cellular Sterols [11][12][13]

-

Fungal Culture and Treatment:

-

Grow a liquid culture of a susceptible fungal strain (e.g., Candida albicans) to mid-log phase.

-

Expose the culture to the test compound at concentrations corresponding to its MIC and sub-MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include an untreated control.

-

Incubate for several hours to allow for effects on sterol biosynthesis.

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Perform saponification by heating the cell pellet in alcoholic potassium hydroxide. This breaks open the cells and hydrolyzes fatty acids.

-

Extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like n-heptane or hexane.

-

Evaporate the solvent to dryness.

-

-

HPLC Analysis:

-

Re-dissolve the dried lipid extract in a suitable mobile phase (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to 282 nm (the absorbance maximum for ergosterol).

-

Identify and quantify the ergosterol peak by comparing its retention time and peak area to that of an authentic ergosterol standard.

-

Expected Data & Interpretation:

| Treatment | Ergosterol Content (% of Control) |

| Untreated Control | 100% |

| Test Compound (0.5x MIC) | 45% |

| Test Compound (1x MIC) | 15% |

| Test Compound (2x MIC) | <5% |

This table presents hypothetical data. A dose-dependent decrease in cellular ergosterol content provides strong evidence that the compound inhibits the ergosterol biosynthesis pathway.

Caption: Logical flow for the experimental validation of the proposed mechanism of action.

Conclusion

The compound this compound possesses the key structural motifs of an azole antifungal agent. The well-established mechanism for this class of compounds—inhibition of lanosterol 14α-demethylase (CYP51)—is its most probable mode of action. This guide has detailed this mechanism from the initial molecular interaction to the ultimate cellular consequences. Furthermore, it has provided a robust framework of experimental protocols that will enable researchers to systematically validate this hypothesis, quantify the compound's potency, and confirm its effect on the ergosterol biosynthesis pathway in pathogenic fungi. The successful completion of these experiments would provide a comprehensive and definitive understanding of this compound's core mechanism.

References

-

Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

-

Hevey, R., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(2), 127-136. Available at: [Link]

-

Manoharan, C., et al. (2021). Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms. Journal of the Indian Chemical Society. Available at: [Link]

-

ResearchGate. (2025). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

-

Moore, C. B., et al. (1997). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 35(7), 1752-1758. Available at: [Link]

-

Luchici, G., et al. (2020). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 63(10), 5341-5359. Available at: [Link]

-

Newell, S. Y., et al. (1988). Fundamental Procedures for Determining Ergosterol Content of Decaying Plant Material by Liquid Chromatography. Applied and Environmental Microbiology, 54(7), 1876-1879. Available at: [Link]

-

ResearchGate. (2021). Simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms. Retrieved from [Link]

-

Sykes, M. L., & Avery, V. M. (2013). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 7(12), e2585. Available at: [Link]

-

Al-Hussain, S. A., et al. (2021). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemistrySelect, 6(1), 101-110. Available at: [Link]

-

Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Molecules, 21(10), 1293. Available at: [Link]

-

Han, G., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5341-5359. Available at: [Link]

-

Aoki, Y., et al. (1992). A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action. The Journal of Antibiotics, 45(2), 160-170. Available at: [Link]

-

Kumar, R., et al. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. Chemical Biology & Drug Design, 102(1), 1-27. Available at: [Link]

-

Yoshida, Y., & Aoyama, Y. (1990). Stereo-selectivity of lanosterol 14-demethylase (P-450/14DM) for azole antifungal agents. Chirality, 2(1), 10-15. Available at: [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

Kumar, A., et al. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Der Pharma Chemica, 6(5), 332-339. Available at: [Link]

-

Wang, S., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 868832. Available at: [Link]

-

Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3505. Available at: [Link]

-

Liu, X., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1774. Available at: [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

Foreword: The 1,2,4-Triazole Core - A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into the multifaceted world of 1,2,4-triazole derivatives. This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, is far more than a simple chemical curiosity; it is a "privileged scaffold" that has become a cornerstone in the design of a vast array of therapeutic agents.[1][2][3] Its remarkable stability, capacity for hydrogen bonding, and dipole character allow it to interact with high affinity at various biological receptors, making it a recurring motif in clinically successful drugs.[1]

From the potent antifungal action of Fluconazole to the broad-spectrum antiviral properties of Ribavirin and the targeted anticancer efficacy of Letrozole, the 1,2,4-triazole nucleus demonstrates unparalleled versatility.[1][4][5] This guide moves beyond a mere catalog of activities. As a Senior Application Scientist, my objective is to illuminate the underlying mechanisms, rationalize the structure-activity relationships (SAR), and provide robust, field-proven experimental protocols to empower your own research and development endeavors. We will explore the causality behind why these molecules work, how their activity is rigorously evaluated, and where the future of this remarkable scaffold may lie.

Section 1: Antifungal Activity - The Vanguard of Triazole Therapeutics

The most prominent success of 1,2,4-triazole derivatives lies in their application as antifungal agents. The development of drugs like fluconazole and itraconazole revolutionized the treatment of systemic fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungistatic or fungicidal effect of azole antifungals stems from their targeted disruption of the fungal cell membrane. The key to this action is the inhibition of a specific cytochrome P450 enzyme: lanosterol 14α-demethylase (CYP51) .[6][7]

Causality: Fungal cell membranes rely on ergosterol for fluidity and integrity, analogous to cholesterol in mammalian cells. Lanosterol 14α-demethylase is a critical enzyme in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. The nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring chelates the heme iron atom within the active site of CYP51. This binding event blocks the enzyme's demethylation function. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt membrane structure and function, leading to the inhibition of fungal growth and replication.[6][8]

Section 2: Anticancer Activity - Targeting Proliferation and Survival

The 1,2,4-triazole scaffold is a key component in several anticancer agents, acting through diverse mechanisms to inhibit tumor growth. [9][10]

Mechanisms of Action

1,2,4-triazole derivatives exert their anticancer effects by targeting various cellular processes. Two prominent examples are aromatase inhibition and tubulin polymerization disruption.

-

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. [8]In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole ring, function as non-steroidal aromatase inhibitors. [1][8]Similar to the antifungal mechanism, the N4 of the triazole ring coordinates with the heme iron of the aromatase enzyme, competitively blocking its active site and thereby reducing estrogen production. [8]* Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis. [8][11]These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of functional microtubules. [11]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-